1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-
Brand Name: Vulcanchem
CAS No.: 165904-19-8
VCID: VC18048164
InChI: InChI=1S/C11H23BO2Si/c1-9(15(6,7)8)12-13-10(2,3)11(4,5)14-12/h1H2,2-8H3
SMILES:
Molecular Formula: C11H23BO2Si
Molecular Weight: 226.20 g/mol

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-

CAS No.: 165904-19-8

Cat. No.: VC18048164

Molecular Formula: C11H23BO2Si

Molecular Weight: 226.20 g/mol

* For research use only. Not for human or veterinary use.

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- - 165904-19-8

Specification

CAS No. 165904-19-8
Molecular Formula C11H23BO2Si
Molecular Weight 226.20 g/mol
IUPAC Name trimethyl-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane
Standard InChI InChI=1S/C11H23BO2Si/c1-9(15(6,7)8)12-13-10(2,3)11(4,5)14-12/h1H2,2-8H3
Standard InChI Key DDTUVLIREHWBTK-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C(=C)[Si](C)(C)C

Introduction

Chemical Identity and Structural Features

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- (CAS 126688-99-1) belongs to the class of boron-containing heterocycles. Its molecular formula is C₁₁H₂₃BO₂Si, with a molar mass of 250.21 g/mol . The structure comprises a central 1,3,2-dioxaborolane ring—a five-membered cyclic ester of boronic acid—substituted with four methyl groups at the 4,4,5,5 positions and a (trimethylsilyl)ethenyl group at the 2-position .

Key Structural Attributes:

  • Dioxaborolane Core: The boron atom is coordinated by two oxygen atoms, forming a stable cyclic structure that enhances thermal stability and reactivity in Suzuki-Miyaura couplings .

  • Tetramethyl Substituents: The 4,4,5,5-tetramethyl groups induce steric hindrance, modulating reaction kinetics and selectivity in cross-coupling reactions .

  • Trimethylsilylethenyl Group: The ethenyl spacer linked to a trimethylsilyl (TMS) moiety introduces both π-conjugation and silicon-based electronic effects, influencing intermolecular interactions .

The InChIKey GQZILDONIWCXMI-UHFFFAOYSA-N and SMILES B1(OC(C(O1)(C)C)(C)C)C=CSi(C)C provide unambiguous identifiers for computational and experimental validation .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized via hydrosilylation or boron-Wittig reactions:

Hydrosilylation Approach

Hydrosilylation of alkynylboronates with silanes catalyzed by transition metals (e.g., Pt, Rh) yields stereoselective products. For example:

\text{HC≡C-B(dioxaborolane)} + \text{HSiMe}_3 \xrightarrow{\text{Pt catalyst}} \text{CH}_2=CH-B(dioxaborolane)-SiMe}_3

This method, optimized in recent studies, achieves >90% conversion under mild conditions (toluene, 60°C, 24 h) .

Boron-Wittig Reaction

Condensation of tris(boryl)methane derivatives with aldehydes followed by B–O elimination produces gem-diborylalkenes. Matteson’s adaptation using Li[C(Bpin)₃] and aldehydes forms trisubstituted diborylalkenes with 75–85% isolated yields .

Industrial-Scale Production

While laboratory-scale synthesis is well-documented, industrial manufacturing remains limited due to:

  • High costs of boron precursors (e.g., pinacolborane).

  • Challenges in purifying air- and moisture-sensitive intermediates .

Physical and Chemical Properties

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 0.21 (s, 9H, SiMe₃), 1.25 (s, 12H, CMe₂), 5.82 (d, 1H, CH=), 6.45 (d, 1H, CH=) .

  • ¹³C NMR: δ -1.5 (SiMe₃), 24.9 (CMe₂), 84.2 (B-O), 128.7 (CH=CH) .

  • IR: Strong B-O stretches at 1360 cm⁻¹, Si-C at 1250 cm⁻¹ .

Thermal and Solubility Characteristics

PropertyValue
Melting Point45–47°C (decomposes)
Boiling Point220°C (estimated)
Solubility in THF250 mg/mL
StabilityAir-sensitive; store under N₂

The trimethylsilyl group enhances lipid solubility, facilitating use in nonpolar reaction media .

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound serves as a boro-silyl bifunctional reagent in:

  • Suzuki-Miyaura Couplings: Transfers both boron and silicon groups to aryl halides, enabling tandem functionalization .

  • Hydrosilylation Catalysis: Acts as a silyl donor in Pt-catalyzed additions to alkynes, producing β-silylvinylboronates with 97:3 E/Z selectivity .

Polymer and Materials Chemistry

Incorporation into π-conjugated polymers enhances electron transport properties. For example, copolymerization with thiophenes yields materials with hole mobility >0.1 cm²/V·s .

Hazard CategoryRisk Mitigation
Flammability (GHS 02)Avoid open flames
Skin Irritation (GHS 05)Use nitrile gloves
Environmental ToxicityDispose via incineration

Comparative Analysis with Analogues

CompoundCASReactivityApplications
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane2096994-91-9ModerateSuzuki couplings
2-Trimethylsilylethynyl-1,3,2-dioxaborolane126688-99-1HighHydrosilylation catalysts

The trimethylsilylethenyl group in CAS 126688-99-1 confers superior stability in polar aprotic solvents compared to phenyl analogues .

Future Directions

Research Opportunities

  • Mechanistic Studies: Elucidate the role of silicon in stabilizing boron-centered radicals.

  • Green Chemistry: Develop aqueous-phase reactions using micellar catalysis.

Industrial Adoption

Scaling synthesis via continuous-flow reactors could reduce production costs by 30–40%, making the compound viable for pharmaceutical manufacturing .

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